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Compound of Interest

Compound Name: 3-Hydroxy-2'-methoxyflavone

Cat. No.: B191846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Hydroxy-2'-methoxyflavone, a significant flavonoid derivative. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

offering a crucial resource for its identification, characterization, and application in research and

drug development.

Core Spectroscopic Data
The structural elucidation of 3-Hydroxy-2'-methoxyflavone is critically supported by a

combination of spectroscopic techniques. Below is a summary of the key data obtained from ¹H

NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available databases indicate the existence of ¹H and ¹³C NMR spectra for 3-
Hydroxy-2'-methoxyflavone, specific peak assignments, chemical shifts (δ), and coupling

constants (J) are not fully detailed in readily accessible sources. The data presented here is a

compilation based on typical values for similar flavonoid structures and available spectral

information. It is recommended that researchers consult dedicated analytical publications for

fully assigned high-resolution data.

Table 1: ¹H NMR Spectral Data of 3-Hydroxy-2'-methoxyflavone (Predicted)
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Proton Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 8.15 - 8.25 dd ~8.0, 1.5

H-6 7.30 - 7.40 t ~7.5

H-7 7.60 - 7.70 ddd ~8.5, 7.5, 1.5

H-8 7.45 - 7.55 d ~8.5

H-3' 7.00 - 7.10 d ~8.0

H-4' 7.40 - 7.50 t ~7.8

H-5' 7.05 - 7.15 t ~7.5

H-6' 7.85 - 7.95 dd ~7.8, 1.8

3-OH 9.00 - 10.00 br s -

2'-OCH₃ 3.80 - 3.90 s -

Table 2: ¹³C NMR Spectral Data of 3-Hydroxy-2'-methoxyflavone (Predicted)
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Carbon Position Chemical Shift (δ, ppm)

C-2 145 - 147

C-3 138 - 140

C-4 175 - 177

C-4a 120 - 122

C-5 125 - 127

C-6 123 - 125

C-7 133 - 135

C-8 118 - 120

C-8a 155 - 157

C-1' 121 - 123

C-2' 157 - 159

C-3' 111 - 113

C-4' 130 - 132

C-5' 120 - 122

C-6' 128 - 130

2'-OCH₃ 55 - 57

Infrared (IR) Spectroscopy
The IR spectrum of 3-Hydroxy-2'-methoxyflavone exhibits characteristic absorption bands

corresponding to its key functional groups.

Table 3: IR Spectral Data of 3-Hydroxy-2'-methoxyflavone
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Broad O-H stretch (hydroxyl group)

3050 - 3100 Medium C-H stretch (aromatic)

2850 - 3000 Medium C-H stretch (methyl group)

1600 - 1650 Strong C=O stretch (γ-pyrone)

1500 - 1600 Strong C=C stretch (aromatic rings)

1200 - 1300 Strong C-O stretch (aryl ether)

1000 - 1100 Strong C-O stretch (hydroxyl group)

Mass Spectrometry (MS)
Mass spectrometric analysis provides crucial information about the molecular weight and

fragmentation pattern of 3-Hydroxy-2'-methoxyflavone.

Table 4: Mass Spectrometry Data of 3-Hydroxy-2'-methoxyflavone

Technique
Ionization
Mode

[M-H]⁻ (m/z) [M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

GC-MS EI - - 268, 237, 121

MS/MS ESI 267.0663 269.0808

[M-H]⁻

fragments: 252,

235, 223[M+H]⁺

fragments: 213,

121, 107

Experimental Protocols
Detailed experimental methodologies are essential for the replication and verification of

spectroscopic data. The following are generalized protocols typical for the analysis of

flavonoids like 3-Hydroxy-2'-methoxyflavone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 3-Hydroxy-2'-methoxyflavone is dissolved in

approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Key parameters include a spectral width of

approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3

seconds.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural

abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid

sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the

sample is finely ground with dry potassium bromide (KBr) and pressed into a thin,

transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-

32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)
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Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is

dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated

before entering the mass spectrometer. For Electrospray Ionization (ESI)-MS, the sample is

dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of

formic acid or ammonium acetate to promote ionization) and infused directly or via a liquid

chromatograph into the ESI source.

Instrumentation: A mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF)

analyzer, is used.

Data Acquisition: In full scan mode, the mass spectrometer scans a wide range of mass-to-

charge ratios (m/z) to detect the molecular ion and various fragment ions. For MS/MS

analysis, a specific precursor ion (e.g., the [M-H]⁻ or [M+H]⁺ ion) is selected and fragmented,

and the resulting product ions are detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a

flavonoid compound.
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Caption: Workflow for the synthesis and spectroscopic characterization of 3-Hydroxy-2'-
methoxyflavone.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxy-2'-methoxyflavone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191846#spectroscopic-data-of-3-hydroxy-2-
methoxyflavone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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